![molecular formula C10H6ClNO3 B1590467 2-Chloro-3-hydroxyquinoline-4-carboxylic acid CAS No. 847547-91-5](/img/structure/B1590467.png)
2-Chloro-3-hydroxyquinoline-4-carboxylic acid
Overview
Description
2-Chloro-3-hydroxyquinoline-4-carboxylic acid (2C-HCA) is an organic compound with a unique structure and diverse set of properties. It is a versatile molecule that can be used in a variety of applications, such as organic synthesis, scientific research, and lab experiments.
Scientific Research Applications
Pharmaceutical Applications
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known to be biologically active compounds possessing several pharmacological activities . For instance, they have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Industrial Applications
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Radiolysis of Carboxyquinolines
2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines . This process involves the use of radiation to break down the carboxyquinolines.
Chemiluminescent Reactions
This compound is also used in chemiluminescent reactions of dihydroquinoline products with bases in the presence of oxygen . These reactions involve the emission of light during a chemical reaction.
Synthesis of Derivatives
The behavior of 2-chloro-4-hydroxy- and 4-chloro-2-oxoquinoline-3-carboxylic acids under acid-catalyzed esterification conditions with methanol has been studied . A method is proposed for obtaining 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester .
properties
IUPAC Name |
2-chloro-3-hydroxyquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-9-8(13)7(10(14)15)5-3-1-2-4-6(5)12-9/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGQCGYSROBDNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479422 | |
Record name | 2-Chloro-3-hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxyquinoline-4-carboxylic acid | |
CAS RN |
847547-91-5 | |
Record name | 2-Chloro-3-hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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